WAY-119918

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C14H20N2O |

|---|---|

Molekulargewicht |

232.32 g/mol |

IUPAC-Name |

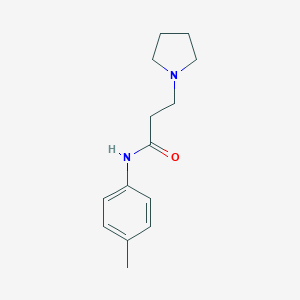

N-(4-methylphenyl)-3-pyrrolidin-1-ylpropanamide |

InChI |

InChI=1S/C14H20N2O/c1-12-4-6-13(7-5-12)15-14(17)8-11-16-9-2-3-10-16/h4-7H,2-3,8-11H2,1H3,(H,15,17) |

InChI-Schlüssel |

AHNWTRDQLCHWIW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)NC(=O)CCN2CCCC2 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

WAY-119918: A Novel, Potent, and Selective Inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1/HPK1) for Immuno-Oncology Applications

[WHITE PAPER]

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of WAY-119918, a novel, potent, and selective small molecule inhibitor of Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 is a critical negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, this compound has been shown to enhance T-cell activation, proliferation, and cytokine production, positioning it as a promising candidate for cancer immunotherapy. This document details the biochemical and cellular activity of this compound, provides in-depth experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflow.

Introduction to this compound

This compound is a first-in-class, ATP-competitive inhibitor of HPK1. The rationale for targeting HPK1 stems from its role as a key negative feedback regulator in immune cells, particularly T-cells. Upon T-cell receptor (TCR) activation, HPK1 is recruited to the immunological synapse where it dampens the signaling cascade, leading to reduced T-cell effector functions. The inhibition of HPK1 by this compound is hypothesized to remove this "brake" on the immune system, thereby augmenting the anti-tumor immune response.

Mechanism of Action

This compound selectively binds to the ATP-binding pocket of HPK1, preventing the phosphorylation of its downstream substrates. This inhibition leads to the sustained activation of the TCR signaling pathway, resulting in enhanced T-cell activation, proliferation, and production of effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).

Signaling Pathway

The diagram below illustrates the hypothetical signaling pathway modulated by this compound.

Caption: Hypothetical signaling pathway of this compound in T-cell activation.

Quantitative Data Summary

The biochemical and cellular activities of this compound have been extensively characterized. The following tables summarize the key quantitative data.

Table 1: Biochemical Activity of this compound

| Parameter | Value | Description |

| Target Kinase | HPK1 (MAP4K1) | - |

| IC₅₀ (HPK1) | 5.2 nM | Half-maximal inhibitory concentration in a biochemical assay. |

| Kᵢ (HPK1) | 2.1 nM | Inhibitor constant, indicating binding affinity. |

| Mechanism of Inhibition | ATP-Competitive | Competes with ATP for binding to the kinase active site. |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | IC₅₀ (nM) | Selectivity (Fold vs. HPK1) |

| HPK1 | 5.2 | 1 |

| MAP4K2 | 850 | >160 |

| MAP4K3 | >10,000 | >1900 |

| ZAK (MAP3K20) | 1,200 | >230 |

| MEKK1 (MAP3K1) | >10,000 | >1900 |

| Panel of 300 other kinases | >10,000 | >1900 |

Table 3: Cellular Activity of this compound in Human T-Cells

| Assay | EC₅₀ | Description |

| IL-2 Production | 25 nM | Half-maximal effective concentration for IL-2 induction. |

| IFN-γ Production | 38 nM | Half-maximal effective concentration for IFN-γ induction. |

| T-Cell Proliferation | 45 nM | Half-maximal effective concentration for T-cell proliferation. |

| Cell Viability (Jurkat) | >10 µM | No significant cytotoxicity observed at therapeutic concentrations. |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Experimental Workflow

The following diagram outlines the general workflow for the characterization of this compound.

Caption: General experimental workflow for the characterization of this compound.

In Vitro HPK1 Kinase Assay (ADP-Glo™)

Objective: To determine the IC₅₀ of this compound against purified HPK1.

Materials:

-

Recombinant human HPK1 enzyme

-

Myelin Basic Protein (MBP) substrate

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound (serial dilutions in DMSO)

-

Kinase reaction buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP solution (10 µM in kinase reaction buffer)

Procedure:

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase reaction buffer.

-

In a 384-well plate, add 2.5 µL of this compound or DMSO (vehicle control).

-

Add 2.5 µL of a solution containing HPK1 enzyme and MBP substrate to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure ADP production following the ADP-Glo™ Kinase Assay Kit protocol.

-

Luminescence is measured using a plate reader.

-

Data is normalized to controls and the IC₅₀ value is calculated using a four-parameter logistic curve fit.

T-Cell Cytokine Production Assay (ELISA)

Objective: To measure the effect of this compound on IL-2 and IFN-γ production in activated human T-cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% FBS

-

Anti-CD3 and anti-CD28 antibodies

-

This compound (serial dilutions in DMSO)

-

Human IL-2 and IFN-γ ELISA kits

Procedure:

-

Isolate PBMCs from healthy donor blood.

-

Coat a 96-well plate with anti-CD3 antibody.

-

Seed PBMCs at a density of 2 x 10⁵ cells/well.

-

Add serial dilutions of this compound to the wells.

-

Add anti-CD28 antibody to stimulate the T-cells.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.

-

Collect the supernatant from each well.

-

Quantify the concentration of IL-2 and IFN-γ in the supernatant using the respective ELISA kits according to the manufacturer's instructions.

-

Calculate EC₅₀ values by plotting the cytokine concentration against the log of the inhibitor concentration.

Western Blot for Phospho-SLP76

Objective: To confirm target engagement of this compound in a cellular context by measuring the phosphorylation of a downstream substrate of HPK1.

Materials:

-

Jurkat T-cells

-

Anti-CD3 antibody

-

This compound

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-SLP76 (Ser376), anti-total-SLP76, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture Jurkat T-cells to the desired density.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.

-

Stimulate the cells with anti-CD3 antibody for 15 minutes.

-

Lyse the cells and collect the protein lysates.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Densitometry analysis is performed to quantify the levels of phosphorylated SLP76 relative to total SLP76 and the loading control (β-actin).

Conclusion

This compound is a potent and selective inhibitor of HPK1 with demonstrated activity in enhancing T-cell effector functions in vitro. Its favorable selectivity profile and cellular potency make it a compelling candidate for further preclinical and clinical development as a novel immuno-oncology agent. The experimental protocols and data presented in this guide provide a robust framework for the continued investigation of this compound and other next-generation HPK1 inhibitors.

The Enigma of WAY-119918: An Inquiry into its Uncharted Role in Oncology

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

In the dynamic landscape of oncology research, the quest for novel therapeutic agents with well-defined mechanisms of action is paramount. This technical guide addresses the compound WAY-119918, a molecule of interest that has emerged in chemical databases. Despite its availability as a research chemical, a comprehensive review of publicly accessible scientific literature, patent databases, and preclinical research repositories reveals a significant knowledge gap regarding its biological activity and mechanism of action, particularly within the context of cancer. This document serves to summarize the current state of knowledge and outline the significant unanswered questions surrounding this compound.

Compound Identification

This compound is chemically identified as N-(4-methylphenyl)-2-(1-pyrrolidinyl)acetamide. Key identifiers are provided in the table below.

| Identifier | Value |

| CAS Number | 428831-87-2 |

| Molecular Formula | C14H20N2O |

| Synonyms | N-(p-tolyl)-2-(pyrrolidin-1-yl)acetamide |

Current Understanding of Biological Activity: A Void in Cancer Research

Extensive searches for preclinical studies or any research investigating the effects of this compound on cancer cells have yielded no specific results. The compound is commercially available from suppliers of research chemicals, where its target and biological pathway are often listed as "unknown" or "others," indicating a lack of definitive characterization.

While direct evidence is absent, structural analogs of this compound offer some speculative insight. Research on compounds with similar pyrovalerone backbones has pointed towards activity as monoamine uptake inhibitors, specifically targeting dopamine (DAT) and norepinephrine (NET) transporters. This suggests a potential for neurological activity, but any extrapolation to a role in cancer is purely conjectural at this stage. The broader class of acetamide and pyrrolidine derivatives has been explored in oncology, with various compounds exhibiting activities such as antioxidant effects, anti-inflammatory properties, and cytotoxicity against diverse cancer cell lines through mechanisms like PI3K/HDAC inhibition. However, it is crucial to emphasize that these are general observations of structurally related but distinct molecules, and do not provide a direct evidence-based mechanism for this compound in cancer.

The Unanswered Questions: A Call for Investigation

The absence of data on this compound in the context of cancer presents a series of fundamental questions for the research community. To ascertain any potential therapeutic relevance, a systematic investigation is required. The logical workflow for such an investigation is outlined below.

Figure 1. A proposed experimental workflow for the initial investigation of this compound's potential anti-cancer activity.

Conclusion

This compound remains an enigmatic compound within the sphere of cancer research. While its chemical structure is defined, its biological function, particularly its mechanism of action in cancer cells, is entirely uncharacterized in the public domain. The information available for structurally similar molecules offers broad, speculative avenues for investigation but no concrete evidence. This guide, therefore, serves not as a summary of knowns, but as a delineation of the unknowns and a call to the scientific community to undertake the foundational research necessary to determine if this compound holds any promise as a novel therapeutic agent in oncology. Future research, following a structured workflow from in vitro screening to in vivo validation, is essential to unlock the potential, if any, of this molecule.

An In-depth Technical Guide to the Synthesis and Characterization of WAY-119918

Disclaimer: Publicly available information regarding the specific synthesis and characterization of WAY-119918 is limited. This document presents a plausible, hypothetical approach to its synthesis and characterization based on established principles of organic chemistry and analytical techniques for molecules of a similar structural class. The experimental protocols and data provided herein are illustrative and should be considered theoretical.

Introduction

This compound is a chemical compound with the molecular formula C₁₄H₂₀N₂O. Its structure suggests it belongs to the class of aromatic amides, which are prevalent in medicinal chemistry due to their diverse biological activities. This guide provides a comprehensive, albeit hypothetical, overview of the synthesis and characterization of this compound, intended for researchers, scientists, and professionals in drug development.

Hypothetical Synthesis of this compound

The proposed synthesis of this compound involves a two-step process: the formation of an acid chloride from 3-(pyrrolidin-1-yl)propanoic acid, followed by an amidation reaction with 4-methylaniline.

Synthesis Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-(pyrrolidin-1-yl)propanoyl chloride

-

To a solution of 3-(pyrrolidin-1-yl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere at 0 °C, add thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.

Step 2: Synthesis of N-(4-methylphenyl)-3-(pyrrolidin-1-yl)propanamide (this compound)

-

Dissolve 4-methylaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (15 mL/mmol) and cool the solution to 0 °C under a nitrogen atmosphere.

-

Add a solution of the crude 3-(pyrrolidin-1-yl)propanoyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound as a solid.

Characterization of this compound

The structure and purity of the synthesized this compound would be confirmed using various analytical techniques. The following table summarizes the expected characterization data.

| Analytical Technique | Hypothetical Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.58 (s, 1H, NH), 7.42 (d, J = 8.4 Hz, 2H, Ar-H), 7.12 (d, J = 8.4 Hz, 2H, Ar-H), 2.85 (t, J = 7.2 Hz, 2H, -CH₂-CO), 2.70 (t, J = 7.2 Hz, 2H, -N-CH₂-), 2.55 (m, 4H, pyrrolidine-H), 2.32 (s, 3H, Ar-CH₃), 1.80 (m, 4H, pyrrolidine-H). |

| ¹³C NMR (100 MHz, CDCl₃) | δ 171.5 (C=O), 135.8 (Ar-C), 133.6 (Ar-C), 129.5 (Ar-CH), 120.2 (Ar-CH), 54.2 (pyrrolidine-CH₂), 53.8 (-N-CH₂-), 35.1 (-CH₂-CO), 23.6 (pyrrolidine-CH₂), 20.9 (Ar-CH₃). |

| Mass Spectrometry (ESI+) | m/z calculated for C₁₄H₂₀N₂O [M+H]⁺: 233.1648; found: 233.1650. |

| HPLC Purity | >98% (Column: C18, Mobile Phase: Acetonitrile/Water gradient with 0.1% TFA, Detection: UV at 254 nm). |

| Melting Point | 125-127 °C |

| Appearance | White to off-white solid |

Hypothetical Experimental Workflow: Biological Characterization

Given its structure, this compound could potentially interact with various biological targets. A common initial step in the characterization of such a compound would be to assess its binding affinity to a panel of receptors. The following diagram illustrates a hypothetical workflow for a competitive radioligand binding assay.

Caption: Workflow for a radioligand binding assay.

Experimental Protocol: Radioligand Binding Assay

-

Receptor Membrane Preparation: Homogenize tissues or cells expressing the target receptor in an appropriate buffer and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, combine the receptor membranes, a known concentration of a suitable radioligand, and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled ligand).

-

Incubation: Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) by non-linear regression analysis of the competition binding data.

Conclusion

This technical guide provides a hypothetical yet detailed framework for the synthesis and characterization of this compound. The proposed synthetic route is based on standard and reliable chemical transformations. The outlined characterization methods and the biological evaluation workflow represent a standard approach for the preclinical assessment of a novel chemical entity. While the data and protocols are illustrative, they provide a solid foundation for any researcher interested in the synthesis and evaluation of this compound or structurally related molecules.

Uncharted Territory: The Elusive Target of WAY-119918

Despite extensive investigation into the reference compound WAY-119918, its specific biological target and mechanism of action remain undefined in publicly accessible scientific literature and databases. This lack of foundational information precludes the creation of an in-depth technical guide as originally requested, as critical details regarding its molecular interactions, signaling pathways, and associated experimental protocols are not available.

Initial inquiries into the target identification of this compound have consistently resulted in non-specific classifications, with its biological target often labeled as "Others" in chemical and pharmacological databases. The compound is frequently categorized as a "reference compound," suggesting its use in broader chemical or analytical studies rather than for a well-defined biological purpose.

Further attempts to elucidate the compound's activity through searches for its pharmacological profile, screening assays, and any associated patents or publications have proven fruitless. The scientific record, as it currently stands, does not contain specific details about the discovery, synthesis, and biological evaluation of this compound that would shed light on its intended molecular target or its effects on cellular signaling.

The absence of this core information makes it impossible to fulfill the user's request for a comprehensive technical guide. Key components of the requested document, such as:

-

Quantitative Data Summaries: Without a known target, there is no binding affinity, potency (e.g., IC50, EC50), or other quantitative data to present in a structured format.

-

Detailed Experimental Protocols: The specific assays and methodologies used to identify and validate the target of this compound are unknown.

-

Signaling Pathway Diagrams: As the modulated pathway is unidentified, the creation of accurate and relevant signaling diagrams is not feasible.

Until further research is published that explicitly identifies the biological target and mechanism of action of this compound, the development of a detailed technical guide remains beyond the scope of currently available information. Researchers and drug development professionals interested in this compound may need to conduct their own internal discovery and validation studies to characterize its activity.

WAY-119918: A Technical Guide to Its Solubility and Stability in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-119918 is a small molecule compound available for research purposes. As with any compound intended for in vitro or in vivo studies, understanding its solubility and stability in common solvents is paramount for accurate and reproducible experimental design. Dimethyl sulfoxide (DMSO) is a widely used solvent in drug discovery and biological research due to its exceptional ability to dissolve a wide range of organic compounds. This technical guide provides an in-depth overview of the solubility and stability of this compound in DMSO, based on currently available data.

Solubility of this compound in DMSO

The solubility of a compound is a critical parameter for the preparation of stock solutions. Accurate knowledge of solubility ensures that the compound is fully dissolved, preventing inaccuracies in experimental concentrations.

Quantitative Solubility Data

The solubility of this compound in DMSO has been determined by suppliers. This information is summarized in the table below.

| Parameter | Value | Source |

| Solubility in DMSO | 10 mM | [1] |

This concentration represents the maximum concentration at which this compound can be expected to remain in solution in DMSO under standard conditions.

Experimental Protocol for Solubility Determination

While specific experimental details for the solubility determination of this compound are not publicly available, a general protocol for assessing the solubility of a small molecule in DMSO is outlined below. This protocol can be adapted by researchers to verify solubility or test it under specific experimental conditions.

Objective: To determine the maximum solubility of a compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous, high-purity DMSO

-

Vortex mixer

-

Sonicator (optional)

-

Calibrated analytical balance

-

Appropriate vials (e.g., amber glass or polypropylene)

-

Microscope

Procedure:

-

Preparation of a Saturated Solution:

-

Weigh a precise amount of this compound powder and place it into a vial.

-

Add a small, measured volume of DMSO.

-

Vortex the mixture vigorously for 2-5 minutes to facilitate dissolution.

-

If the solid does not completely dissolve, sonicate the vial for 10-15 minutes. Gentle warming (e.g., to 37°C) can also be applied, but caution should be exercised to avoid degradation of the compound.

-

Continue adding small, known volumes of DMSO followed by vortexing and sonication until the compound is fully dissolved. Record the total volume of DMSO added.

-

-

Equilibration:

-

To ensure that the solution is truly saturated and has reached equilibrium, it is recommended to agitate the solution at a constant temperature (e.g., room temperature) for several hours or overnight.

-

-

Observation:

-

After equilibration, visually inspect the solution for any undissolved particles. A microscope can be used for a more sensitive assessment. The absence of any solid material indicates that the compound is fully dissolved at that concentration.

-

-

Calculation:

-

Calculate the concentration in mM based on the mass of the compound and the final volume of DMSO.

-

Stability of this compound in DMSO

The stability of a compound in its solvent is crucial for ensuring that the desired concentration of the active compound is maintained throughout the duration of an experiment and during storage.

Factors Influencing Stability in DMSO

Several factors can affect the stability of a compound dissolved in DMSO:

-

Storage Temperature: Generally, storing stock solutions at low temperatures (-20°C or -80°C) is recommended to minimize degradation.

-

Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can lead to compound precipitation and degradation for some molecules. It is best practice to aliquot stock solutions into single-use volumes.

-

Water Content: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can lead to the hydrolysis of susceptible compounds. Therefore, using anhydrous DMSO and storing solutions in tightly sealed containers is critical.

-

Light Exposure: Light-sensitive compounds may degrade when exposed to light. Storing solutions in amber vials can mitigate this.

Long-Term Stability Data

Specific long-term stability data for this compound in DMSO is not currently available in the public domain. However, general studies on the stability of large compound libraries in DMSO provide some valuable insights. One study demonstrated that 85% of compounds in a diverse library were stable in a DMSO/water (90/10) mixture for over two years when stored at 4°C. Another study showed that most compounds are stable for at least 15 weeks at 40°C in DMSO.

Experimental Protocol for Stability Assessment

To determine the stability of this compound in DMSO under specific laboratory conditions, the following experimental protocol can be employed.

Objective: To assess the degradation of this compound in a DMSO stock solution over time at different storage temperatures.

Materials:

-

10 mM stock solution of this compound in anhydrous DMSO

-

Amber, tightly sealed vials

-

Storage facilities at -80°C, -20°C, 4°C, and room temperature

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)

Procedure:

-

Preparation of Aliquots:

-

Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.

-

Immediately after preparation, take a "time zero" (T=0) sample for analysis.

-

Aliquot the remaining stock solution into multiple small, single-use amber vials.

-

-

Storage:

-

Store the aliquots at the different temperatures to be tested (-80°C, -20°C, 4°C, and room temperature).

-

-

Sample Analysis at Timed Intervals:

-

At predetermined time points (e.g., 24 hours, 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.

-

Allow the frozen samples to thaw completely at room temperature.

-

Analyze the samples by HPLC.

-

-

HPLC Analysis:

-

Develop an HPLC method that provides good separation of the parent this compound peak from any potential degradation products.

-

Inject the T=0 sample and the samples from the different time points.

-

Quantify the peak area of the parent compound in each chromatogram.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

-

Plot the percentage of compound remaining versus time for each storage condition to generate a stability profile.

-

The appearance of new peaks in the chromatogram can indicate the formation of degradation products.

-

Signaling Pathways and Experimental Workflows

A critical aspect of utilizing a small molecule in research is understanding its biological mechanism of action, including the signaling pathways it modulates.

This compound Signaling Pathway

At present, there is no publicly available information identifying the specific biological target or the signaling pathway in which this compound is involved. Vendor datasheets categorize its target and pathway as "Others," indicating that this information is not disclosed or is currently unknown.[1] As a result, a diagram of a specific signaling pathway involving this compound cannot be provided.

General Experimental Workflow for Target Identification

For a compound with an unknown mechanism of action like this compound, a general experimental workflow for target identification can be conceptualized. This workflow illustrates the logical progression from having a bioactive compound to identifying its molecular target.

Caption: A generalized workflow for the identification of the biological target of a novel bioactive compound.

Conclusion

This compound is a research compound with a reported solubility of 10 mM in DMSO. While specific long-term stability data for this compound is not available, general best practices for storing small molecule solutions in DMSO, such as using anhydrous solvent, storing at low temperatures, and minimizing freeze-thaw cycles by aliquoting, are strongly recommended to ensure the integrity of the compound. The biological target and mechanism of action of this compound remain to be elucidated, and further research is required to characterize its role in any signaling pathways. The provided protocols offer a framework for researchers to independently verify the solubility and assess the stability of this compound in their specific experimental contexts.

References

Methodological & Application

Application Note: A General Protocol for In Vitro Kinase Inhibition Profiling

Introduction

Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of substrate proteins.[1] Dysregulation of kinase activity is implicated in numerous diseases, including cancer, making them a major class of drug targets.[2][3] The development of selective kinase inhibitors is a key focus of modern drug discovery.[2][3] A crucial step in the characterization of any potential kinase inhibitor is the determination of its potency and selectivity through in vitro kinase assays.[4][5] This document provides a detailed protocol for determining the inhibitory activity of a compound, exemplified by the hypothetical molecule WAY-119918, against a panel of protein kinases using a luminescence-based assay format. While specific information on the biological target of this compound is not publicly available, this protocol outlines a general method applicable to novel small molecule inhibitors.[6]

Principle of the Assay

This protocol utilizes an ADP-Glo™ Kinase Assay, a luminescence-based system that measures the amount of ADP produced during a kinase reaction. The assay is performed in two steps. First, the kinase, its substrate, ATP, and the test compound are incubated together. The kinase reaction depletes ATP and produces ADP. In the second step, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert the newly synthesized ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal. The amount of light generated is directly proportional to the amount of ADP produced and, therefore, to the kinase activity. Inhibition of the kinase results in a decreased luminescence signal.

Materials and Reagents

-

Kinases: Recombinant human kinases (e.g., CDK2/CycA, VEGFR2, SRC, etc.)

-

Substrates: Appropriate peptide or protein substrates for each kinase (e.g., Myelin Basic Protein (MBP)[7])

-

Test Compound: this compound (10 mM stock in DMSO)[6]

-

ATP: 10 mM stock solution

-

Assay Buffer: Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

Detection Reagents: ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay Plates: White, opaque 384-well assay plates

-

Control Inhibitor: A known broad-spectrum or specific kinase inhibitor (e.g., Staurosporine)

Experimental Protocol

1. Reagent Preparation:

-

Test Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical starting range would be from 1 mM to 0.1 nM. Subsequently, create an intermediate dilution plate by diluting the compound series in kinase buffer.

-

Kinase/Substrate Master Mix: For each kinase to be tested, prepare a master mix containing the appropriate concentration of kinase and its substrate in kinase buffer. The optimal concentrations should be determined empirically but are typically in the low nM range for the kinase and µM range for the substrate.

-

ATP Solution: Prepare a working solution of ATP in kinase buffer. The final concentration in the assay should be close to the Km of the specific kinase for ATP, if known.

2. Kinase Reaction:

-

Add 5 µL of the test compound or control (DMSO for 0% inhibition, control inhibitor for 100% inhibition) to the wells of a 384-well plate.

-

Add 10 µL of the Kinase/Substrate master mix to each well.

-

Initiate the kinase reaction by adding 10 µL of the ATP working solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

3. ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well.

-

Incubate the plate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

Add 50 µL of Kinase Detection Reagent to each well.

-

Incubate the plate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

-

Read the luminescence on a plate reader.

4. Data Analysis:

-

The raw luminescence data is converted to percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Data Presentation

The inhibitory activity of this compound against a panel of representative kinases is summarized below. IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

| Kinase | Family | IC50 (nM) [Hypothetical] |

| CDK2/CycA | CMGC | 75 |

| PKA | AGC | >10,000 |

| SRC | Tyrosine Kinase | 1,200 |

| VEGFR2 | Tyrosine Kinase | 450 |

| p38α | CMGC | 8,500 |

| AKT1 | AGC | >10,000 |

| EGFR | Tyrosine Kinase | >10,000 |

Visualizations

Caption: Workflow for the in vitro kinase assay.

Caption: Hypothetical signaling pathway for this compound.

References

- 1. In Vitro Protein Kinase Assay Service - Profacgen [profacgen.com]

- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Immunomart [immunomart.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell-Based Proliferation Assays Using WAY-119918

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing WAY-119918 in cell-based proliferation assays. This document outlines the presumed, yet to be fully elucidated, mechanism of action, offers detailed protocols for assessing its anti-proliferative effects, and presents data in a structured format for clarity and comparison.

Introduction

This compound is a small molecule with potential applications in cancer research. While its precise mechanism of action is still under investigation, it is hypothesized to modulate signaling pathways crucial for cell growth and proliferation, such as the Wnt/β-catenin pathway. Dysregulation of this pathway is a common feature in many cancers, leading to uncontrolled cell division.[1][2][3][4][5] Therefore, compounds targeting this pathway are of significant interest in the development of novel cancer therapeutics.

These protocols are designed to enable researchers to systematically evaluate the efficacy of this compound in inhibiting the proliferation of various cancer cell lines. The following sections provide detailed methodologies for two common proliferation assays: the MTT assay, which measures metabolic activity, and the Crystal Violet assay, which quantifies cell number directly.

Putative Mechanism of Action: Wnt/β-catenin Signaling Pathway

The Wnt signaling pathway plays a critical role in embryonic development and adult tissue homeostasis by regulating cell proliferation, differentiation, and migration.[1][2][3][4][5] In the canonical Wnt pathway, the binding of a Wnt ligand to its receptor complex leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, leading to the expression of genes that promote cell proliferation, such as c-Myc and Cyclin D1.

It is hypothesized that this compound may interfere with this pathway, potentially by promoting the degradation of β-catenin or by inhibiting its interaction with transcriptional co-activators. This would lead to a decrease in the expression of proliferation-associated genes and subsequent cell cycle arrest or apoptosis.

Caption: Putative Wnt/β-catenin signaling pathway targeted by this compound.

Data Presentation: Efficacy of this compound

As specific experimental data for this compound is not yet widely published, the following table provides a template for summarizing quantitative data from proliferation assays. Researchers should perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50) for each cell line.

| Cell Line | Assay Type | This compound Concentration (µM) | Incubation Time (hours) | % Inhibition of Proliferation | IC50 (µM) |

| Pancreatic Cancer | |||||

| PANC-1 | MTT | e.g., 0.1, 1, 10, 50, 100 | 72 | Insert Data | Calculate |

| MIA PaCa-2 | Crystal Violet | e.g., 0.1, 1, 10, 50, 100 | 72 | Insert Data | Calculate |

| Breast Cancer | |||||

| MCF-7 | MTT | e.g., 0.1, 1, 10, 50, 100 | 72 | Insert Data | Calculate |

| MDA-MB-231 | Crystal Violet | e.g., 0.1, 1, 10, 50, 100 | 72 | Insert Data | Calculate |

| Colon Cancer | |||||

| HCT116 | MTT | e.g., 0.1, 1, 10, 50, 100 | 72 | Insert Data | Calculate |

| SW480 | Crystal Violet | e.g., 0.1, 1, 10, 50, 100 | 72 | Insert Data | Calculate |

Experimental Protocols

The following are detailed protocols for assessing the anti-proliferative effects of this compound. It is recommended to perform a preliminary experiment to determine the optimal cell seeding density for each cell line to ensure they are in the exponential growth phase during the assay.

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product. The amount of formazan is proportional to the number of viable, metabolically active cells.

Materials:

-

This compound (stock solution in DMSO)

-

Selected cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom tissue culture plates

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.

-

Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle shaking or pipetting.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

-

This assay is based on the staining of adherent cells with crystal violet dye, which binds to proteins and DNA. The amount of retained dye is proportional to the cell number.[4][6]

Materials:

-

This compound (stock solution in DMSO)

-

Selected adherent cancer cell lines

-

Complete cell culture medium

-

96-well flat-bottom tissue culture plates

-

Phosphate-buffered saline (PBS)

-

Fixing solution (e.g., 4% paraformaldehyde or ice-cold methanol)

-

0.5% Crystal Violet solution in 25% methanol

-

Solubilization solution (e.g., 33% acetic acid or 1% SDS)

-

Multichannel pipette

-

Microplate reader (absorbance at 570-590 nm)

Procedure:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol.

-

-

Cell Fixation:

-

After the treatment incubation, carefully aspirate the medium.

-

Gently wash the cells twice with 200 µL of PBS.

-

Add 100 µL of fixing solution to each well and incubate for 15 minutes at room temperature.

-

-

Staining:

-

Remove the fixing solution and allow the plates to air dry.

-

Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20-30 minutes at room temperature.

-

-

Washing:

-

Carefully remove the crystal violet solution.

-

Wash the wells thoroughly with tap water until the water runs clear.

-

Invert the plate on a paper towel to remove excess water and allow it to air dry completely.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution to each well.

-

Incubate on a shaker for 15-30 minutes to ensure the dye is fully dissolved.

-

Measure the absorbance at 570-590 nm using a microplate reader.

-

-

Data Analysis:

-

Follow step 5 from the MTT assay protocol to calculate the percentage of cell viability and determine the IC50 value.

-

Caption: General workflow for cell-based proliferation assays.

Conclusion

The protocols and guidelines presented here offer a robust framework for evaluating the anti-proliferative effects of this compound. By employing these standardized assays, researchers can generate reliable and comparable data across different cancer cell lines. Further investigation into the precise molecular targets of this compound within the Wnt/β-catenin pathway will be crucial for its development as a potential therapeutic agent. It is recommended to complement these proliferation assays with further mechanistic studies, such as cell cycle analysis, apoptosis assays, and western blotting for key pathway proteins, to fully elucidate the biological activity of this compound.

References

- 1. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 2. origene.com [origene.com]

- 3. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wnt signaling pathway | Abcam [abcam.com]

- 5. Wnt signaling pathway: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

Application Notes and Protocols for 5-HT1A Receptor Antagonists in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on published research for the 5-HT1A receptor antagonists WAY-100635 and WAY-100135, as no in vivo mouse model data for WAY-119918 is currently available in the public domain. These compounds are structurally and functionally related, and the provided information serves as a comprehensive starting point for researchers investigating novel 5-HT1A antagonists. It is imperative to conduct dose-response studies and adhere to all institutional and national guidelines for animal welfare.

Introduction

WAY-100635 and WAY-100135 are potent and selective antagonists of the serotonin 1A (5-HT1A) receptor. These receptors are widely distributed in the central nervous system and are implicated in the modulation of mood, anxiety, and cognition.[1][2] As antagonists, these compounds block the inhibitory effects of serotonin at the 5-HT1A receptor, leading to a modulation of serotonergic neurotransmission.[1] This property makes them valuable tools for studying the role of the 5-HT1A receptor in various physiological and pathological processes and for the preclinical assessment of potential therapeutic agents.

This document provides detailed protocols for the preparation and administration of these compounds in mouse models, as well as methodologies for assessing their behavioral effects using the elevated plus-maze and resident-intruder tests.

Quantitative Data Summary

The following tables summarize the dosages and administration routes for WAY-100635 and WAY-100135 as reported in various in vivo mouse and rat studies.

Table 1: WAY-100635 Dosage and Administration in Rodent Models

| Species | Dosage Range | Administration Route | Vehicle | Observed Effects | Reference |

| Mouse | 0.01 - 1.0 mg/kg | Subcutaneous (s.c.) | Not specified | Enhanced resident maintenance behavior.[3] | [3] |

| Mouse | Not specified | Intraperitoneal (i.p.) | Not specified | Induced head-twitch response, suggesting indirect 5-HT2A receptor activation.[4] | [4] |

| Mouse | Not specified | Intravenous (i.v.) | Not specified | Selective binding to brain 5-HT1A receptors.[5] | [5] |

| Rat | 0.003 - 0.01 mg/kg (ID50) | Subcutaneous (s.c.) | Not specified | Antagonized 8-OH-DPAT-induced behavioral syndrome and hypothermia.[6] | [6] |

| Cat | 0.025 - 0.5 mg/kg | Intravenous (i.v.) | Not specified | Increased serotonergic neuronal activity.[7] | [7] |

Table 2: WAY-100135 Dosage and Administration in Rodent Models

| Species | Dosage Range | Administration Route | Vehicle | Observed Effects | Reference |

| Mouse | 1.0 - 10.0 mg/kg | Subcutaneous (s.c.) | Not specified | Modulated aggressive and social behaviors in the resident-intruder test.[8] | [8] |

| Mouse | 2.5 - 20.0 mg/kg | Not specified | Not specified | Anxiolytic-like effects in the elevated plus-maze test.[9] | [9] |

| Rat | 0.5 - 2.5 mg/kg | Intravenous (i.v.) / Not specified | Not specified | Antagonized 8-OH-DPAT-induced inhibition of raphe neuronal firing.[10] | [10] |

Signaling Pathways and Experimental Workflows

5-HT1A Receptor Signaling Pathway

WAY-100635 and WAY-100135 act as antagonists at the 5-HT1A receptor, a G-protein coupled receptor (GPCR). In its natural state, the binding of serotonin to the 5-HT1A receptor activates inhibitory G-proteins (Gi/o), which in turn inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[1][2] By blocking this interaction, WAY-100635 and WAY-100135 prevent the downstream inhibitory effects.

Caption: 5-HT1A Receptor Antagonist Mechanism of Action.

Experimental Workflow for Behavioral Analysis

The following diagram outlines a typical workflow for an in vivo study investigating the effects of a 5-HT1A antagonist on mouse behavior.

Caption: General experimental workflow for in vivo behavioral studies.

Experimental Protocols

Drug Preparation and Administration

Materials:

-

WAY-100635 or WAY-100135 compound

-

Sterile 0.9% saline solution

-

Vortex mixer

-

Sterile syringes (1 mL)

-

Needles (25-30 gauge)

Protocol:

-

Preparation of Dosing Solution:

-

On the day of the experiment, weigh the desired amount of the WAY compound.

-

Dissolve the compound in sterile 0.9% saline to the desired final concentration. One study reported dissolving WAY-100635 in 0.9% sterile saline.

-

Vortex the solution until the compound is fully dissolved.

-

-

Subcutaneous (s.c.) Injection:

-

Gently restrain the mouse by scruffing the neck to expose the dorsal side.

-

Lift the loose skin over the shoulders to form a "tent".

-

Insert a 27-30 gauge needle into the base of the skin tent, parallel to the spine.[11][12]

-

Aspirate briefly to ensure the needle is not in a blood vessel.

-

Inject the desired volume of the drug solution.

-

Withdraw the needle and return the mouse to its home cage.

-

-

Intraperitoneal (i.p.) Injection:

-

Gently restrain the mouse, exposing its abdomen.

-

Tilt the mouse's head slightly downwards.

-

Insert a 25-27 gauge needle into the lower right quadrant of the abdomen at a 30-45 degree angle to avoid puncturing the cecum or bladder.[13][14][15]

-

Aspirate to check for the absence of urine or intestinal contents.

-

Inject the drug solution.

-

Withdraw the needle and return the mouse to its home cage.

-

Elevated Plus-Maze (EPM) Test for Anxiety-Like Behavior

This test is based on the natural aversion of mice to open and elevated spaces.[16][17][18] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

Apparatus:

-

A plus-shaped maze with two open arms and two closed arms (e.g., 30 cm long x 5 cm wide), elevated 50 cm from the floor.[17] The closed arms have walls (e.g., 15 cm high).

Protocol:

-

Habituation: Acclimate the mice to the testing room for at least 30-60 minutes before the test.[19]

-

Procedure:

-

Data Analysis:

-

Score the following parameters:

-

Number of entries into the open and closed arms.

-

Time spent in the open and closed arms.

-

-

Calculate the percentage of open arm entries and the percentage of time spent in the open arms.

-

An increase in these percentages is indicative of an anxiolytic-like effect.

-

-

Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.[17]

Resident-Intruder Test for Aggressive and Social Behavior

This test assesses a mouse's aggressive behavior in its home territory when an unfamiliar mouse (intruder) is introduced.[20][21][22][23][24]

Animals:

-

Resident: A male mouse singly housed for at least one week to establish territory.[21][23]

-

Intruder: A slightly smaller, unfamiliar male mouse.[23]

Protocol:

-

Housing: House the resident male individually in a standard cage. Do not change the bedding for at least a week before the test to allow for the establishment of olfactory cues.[23]

-

Procedure:

-

Administer the vehicle or WAY compound to the resident mouse at the appropriate time before the test.

-

Introduce the intruder mouse into the resident's home cage.

-

Record the interaction for a set period, typically 10 minutes.[21][22][23]

-

Separate the mice immediately if intense, injurious fighting occurs.

-

-

Data Analysis:

-

Score the following behaviors of the resident mouse:

-

Latency to the first attack: Time from the introduction of the intruder to the first aggressive act.

-

Number of attacks: Frequency of aggressive behaviors (e.g., biting, tail rattling).

-

Duration of aggressive behavior: Total time spent engaged in aggressive acts.

-

Social behaviors: Time spent in non-aggressive social interactions (e.g., sniffing).

-

Non-social behaviors: Time spent in activities such as exploring the cage or self-grooming.

-

-

-

Ethical Considerations: This test can induce stress and potential injury. It is crucial to monitor the animals closely and intervene if necessary. All procedures must be approved by the institutional animal care and use committee.

References

- 1. What are 5-HT1A receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 3. Lack of effect of the 5-HT(1A) receptor antagonist WAY-100635 on murine agonistic behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The silent and selective 5-HT1A antagonist, WAY 100635, produces via an indirect mechanism, a 5-HT2A receptor-mediated behaviour in mice during the day but not at night. Short communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of the 5-HT1A antagonist (+)-WAY-100135 on murine social and agonistic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anxiolytic-like effect of (S)-WAY 100135, a 5-HT1A receptor antagonist, in the murine elevated plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchanimaltraining.com [researchanimaltraining.com]

- 12. animalcare.ubc.ca [animalcare.ubc.ca]

- 13. uac.arizona.edu [uac.arizona.edu]

- 14. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]

- 15. animalcare.ubc.ca [animalcare.ubc.ca]

- 16. protocols.io [protocols.io]

- 17. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]

- 18. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]

- 19. mmpc.org [mmpc.org]

- 20. Resident–intruder test [bio-protocol.org]

- 21. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 22. maze.conductscience.com [maze.conductscience.com]

- 23. The Resident-intruder Paradigm: A Standardized Test for Aggression, Violence and Social Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Aggression screening/Resident Intruder (RI) test [bio-protocol.org]

Application Notes and Protocols for WAY-119918 in High-Throughput Screening

Abstract

This document provides detailed application notes and protocols for the utilization of WAY-119918 in high-throughput screening (HTS) applications. Due to the limited publicly available information on the specific biological target and mechanism of action of this compound, this guide will focus on providing generalized HTS protocols that can be adapted for the characterization of this and other novel compounds. The protocols outlined below are designed for researchers, scientists, and drug development professionals to establish a screening cascade for determining the bioactivity of uncharacterized small molecules.

Introduction to this compound

This compound is a small molecule with the molecular formula C₁₄H₂₀N₂O.[1] Currently, its specific biological target, signaling pathway, and mechanism of action are not well-defined in publicly accessible scientific literature. The "WAY-" designation may suggest an origin from Wyeth Pharmaceuticals' compound library, but this remains unconfirmed. The lack of detailed biological data necessitates a broad, systematic approach to identify its potential therapeutic applications through high-throughput screening.

The initial stages of characterizing an unknown compound like this compound typically involve a tiered screening approach. This begins with broad, cell-based phenotypic screens to identify any observable effects on cell health and morphology, followed by more targeted assays to elucidate the specific molecular mechanisms involved.

Data Presentation: Hypothetical Screening Cascade for this compound

The following tables represent a hypothetical data summary from a primary and secondary screening cascade for a compound like this compound. These tables are provided as a template for researchers to structure their own findings.

Table 1: Primary High-Throughput Screen - Cell Viability Assay

| Compound | Concentration (µM) | Cell Line | Assay Type | % Cell Viability (Mean ± SD) | Hit Flag |

| This compound | 10 | HEK293 | MTS | 98.2 ± 3.1 | No |

| This compound | 10 | HeLa | MTS | 45.7 ± 5.6 | Yes |

| This compound | 10 | A549 | MTS | 95.4 ± 4.2 | No |

| Staurosporine (Control) | 1 | HeLa | MTS | 5.1 ± 1.8 | Yes |

| DMSO (Vehicle) | 0.1% | All | MTS | 100 ± 2.5 | No |

Table 2: Secondary Assay - Dose-Response Analysis in HeLa Cells

| Compound | EC₅₀ (µM) | Hill Slope | R² | Assay Type |

| This compound | 2.5 | 1.2 | 0.98 | Caspase-3/7 Glo |

| Staurosporine | 0.1 | 1.5 | 0.99 | Caspase-3/7 Glo |

Experimental Protocols

The following are detailed protocols for the key experiments that would be performed in a typical HTS campaign to characterize an unknown compound.

Primary High-Throughput Screening: Cell Viability/Cytotoxicity Assay

This protocol is designed for a 384-well plate format and utilizes a commercially available colorimetric assay to assess cell viability.

Materials:

-

HEK293, HeLa, A549 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

This compound stock solution (10 mM in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

384-well clear-bottom tissue culture plates

-

Automated liquid handler and plate reader

Protocol:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize and resuspend cells in complete medium to a final concentration of 5 x 10⁴ cells/mL.

-

Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate (2000 cells/well).

-

Incubate the plates for 24 hours at 37°C, 5% CO₂.

-

-

Compound Addition:

-

Prepare a 10 µM working solution of this compound in assay medium (DMEM + 0.1% DMSO).

-

Remove plates from the incubator and add 10 µL of the compound working solution to the appropriate wells.

-

For control wells, add 10 µL of assay medium with 0.1% DMSO (vehicle control) or a known cytotoxic compound (positive control).

-

Incubate for 48 hours at 37°C, 5% CO₂.

-

-

MTS Assay:

-

Add 10 µL of MTS reagent to each well.

-

Incubate for 2 hours at 37°C, 5% CO₂.

-

Measure the absorbance at 490 nm using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control (100% viability) and a background control (no cells, 0% viability).

-

Calculate the percentage of cell viability for each compound concentration.

-

Identify "hits" as compounds that reduce cell viability below a predefined threshold (e.g., 50%).

-

Secondary Assay: Caspase-Glo 3/7 Assay for Apoptosis

This protocol is used to confirm whether the observed cytotoxicity is due to the induction of apoptosis.

Materials:

-

HeLa cells

-

This compound stock solution (10 mM in DMSO)

-

Caspase-Glo® 3/7 Assay System

-

384-well white-walled, clear-bottom plates

-

Automated liquid handler and luminometer

Protocol:

-

Cell Seeding and Compound Treatment:

-

Follow steps 1.1 and 1.2 from the primary screening protocol, using HeLa cells and white-walled plates. Prepare a serial dilution of this compound (e.g., from 100 µM to 0.1 nM).

-

-

Caspase-Glo Assay:

-

After the 48-hour incubation, allow the plates to equilibrate to room temperature for 30 minutes.

-

Prepare the Caspase-Glo 3/7 reagent according to the manufacturer's instructions.

-

Add 50 µL of the reagent to each well.

-

Mix on a plate shaker for 2 minutes at 300 rpm.

-

Incubate at room temperature for 1 hour, protected from light.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

-

Visualization of Workflows and Pathways

The following diagrams illustrate the generalized workflows and a hypothetical signaling pathway that could be investigated for a compound like this compound.

Caption: High-Throughput Screening Workflow for Uncharacterized Compounds.

References

Troubleshooting & Optimization

PhosphoSignal™ Kinase Assay Kit: Technical Support Center

Welcome to the technical support center for the PhosphoSignal™ Kinase Assay Kit. This guide provides answers to common questions and troubleshooting advice to help you achieve accurate and reproducible results in your kinase activity experiments.

Troubleshooting Guide

Q1: Why am I observing a high background signal in my negative control wells?

A1: A high background signal can obscure your results and reduce the assay window. The most common causes include:

-

Reagent Contamination: ATP or phosphopeptide contamination in buffers or on lab equipment.

-

Improper Washing: Insufficient removal of unbound detection antibodies or substrate.

-

Excessive Antibody Concentration: Using a higher-than-recommended concentration of the detection antibody can lead to non-specific binding.

-

Extended Incubation Times: Allowing the final detection reaction to proceed for too long can amplify the background signal.

Troubleshooting Steps:

-

Use fresh, sterile pipette tips and reagent reservoirs for each step.

-

Ensure all wash steps are performed according to the protocol, with the specified volume and number of repetitions.

-

Perform a titration experiment to determine the optimal detection antibody concentration for your specific experimental conditions.

-

Adhere strictly to the incubation times outlined in the protocol. Use a precise timer.

Q2: My positive control shows a very low or no signal. What is the issue?

A2: A low or absent signal in positive control wells typically points to a problem with an assay component or the experimental setup.

-

Inactive Kinase: The kinase enzyme may have lost activity due to improper storage or handling (e.g., multiple freeze-thaw cycles).

-

Incorrect Reagent Preparation: Errors in the dilution of ATP, substrate, or the kinase itself.

-

Expired Reagents: One or more critical kit components may have expired.

-

Incorrect Plate Reading: Using the wrong filter or settings on the plate reader.

Troubleshooting Steps:

-

Always aliquot your kinase upon first use and avoid repeated freeze-thaw cycles.

-

Double-check all dilution calculations and ensure reagents were fully dissolved and mixed.

-

Verify the expiration dates on all kit components before starting an experiment.

-

Consult the plate reader's manual to confirm the correct settings for luminescence or fluorescence detection are being used.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the PhosphoSignal™ assay?

A1: The PhosphoSignal™ assay is a plate-based immunoassay designed to quantify the activity of a specific kinase. The workflow involves the kinase phosphorylating a biotinylated substrate peptide, which is then captured on a streptavidin-coated plate. The amount of phosphorylated peptide is subsequently detected using a phosphospecific antibody conjugated to an enzyme (e.g., Horseradish Peroxidase), which generates a measurable signal upon the addition of a chemiluminescent or fluorescent substrate. The intensity of the signal is directly proportional to the kinase's activity.

Q2: Can I use crude cell lysates with this kit, or do I need to use purified kinase?

A2: This kit is optimized for use with purified or partially purified kinase preparations. Crude cell lysates contain high concentrations of endogenous ATP and phosphatases, which can interfere with the assay and lead to inaccurate results. We recommend at least a partial purification of the target kinase to minimize these interferences. If using lysates is unavoidable, specific inhibitors for phosphatases should be included, and a control lysate from a null cell line should be run in parallel.

Data Interpretation: Sample Inhibition Data

The following table provides sample data for a typical inhibition experiment using the PhosphoSignal™ kit with a known inhibitor. This data can be used as a reference for expected assay performance and for calculating IC50 values.

| Inhibitor Conc. (nM) | Kinase Activity (%) | Standard Deviation |

| 0 | 100.0 | 4.5 |

| 1 | 85.2 | 3.9 |

| 10 | 51.5 | 2.8 |

| 50 | 22.1 | 2.1 |

| 100 | 9.8 | 1.5 |

| 500 | 2.1 | 0.8 |

Experimental Protocols & Visualizations

Key Experimental Workflow

The diagram below outlines the major steps of the PhosphoSignal™ Kinase Assay protocol.

Technical Support Center: Troubleshooting WAY-119918 Insolubility

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential insolubility issues when working with WAY-119918. The following information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO). It has a reported solubility of 10 mM in DMSO.[1]

Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous buffer (e.g., PBS or cell culture medium). Why is this happening?

A2: This is a common phenomenon for compounds that are poorly soluble in water. DMSO is a strong organic solvent that can dissolve many water-insoluble compounds.[2] However, when you dilute the DMSO stock solution into an aqueous buffer, the overall polarity of the solvent increases significantly. This change in polarity can cause the compound to "crash out" or precipitate from the solution because it is no longer soluble in the high-water content environment.

Q3: What is the maximum concentration of DMSO my cells can tolerate in an in vitro assay?

A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with some being sensitive to concentrations as low as 0.1%. It is crucial to keep the final DMSO concentration in your experiment as low as possible and consistent across all experimental conditions, including vehicle controls. Exceeding the tolerated DMSO concentration can lead to cytotoxicity or other off-target effects.[2]

Q4: Can I use other organic solvents to dissolve this compound?

A4: While DMSO is the most commonly reported solvent, other organic solvents like ethanol or DMF (dimethylformamide) might also be used. However, their suitability and the maximum tolerable concentration in your specific assay would need to be determined empirically. When using alternative solvents, always prepare a concentrated stock and dilute it into your aqueous medium, being mindful of the final solvent concentration.

Troubleshooting Guide

Issue: Precipitation of this compound upon dilution in aqueous media.

This guide provides a stepwise approach to troubleshoot and resolve this issue.

Step 1: Optimize your dilution strategy.

-

Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your concentrated DMSO stock in your aqueous buffer. This gradual change in solvent polarity can sometimes prevent precipitation.

-

Rapid Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing. Vortexing or vigorous pipetting can help to quickly disperse the compound and prevent localized high concentrations that are prone to precipitation.

-

Order of Addition: Always add the DMSO stock to the aqueous buffer, not the other way around. This ensures that the compound is immediately introduced into a larger volume of the final solvent system.

Step 2: Employ physical methods to aid dissolution.

-

Gentle Warming: Gently warming the solution to 37°C (98.6°F) can increase the solubility of some compounds. However, be cautious as excessive or prolonged heat can degrade the compound. Always check the compound's stability at elevated temperatures.[3]

-

Sonication: Using a bath sonicator for a short period (5-10 minutes) can help break down small precipitate particles and facilitate their dissolution.[3]

Step 3: Modify the formulation.

If the above steps are unsuccessful, you may need to consider more advanced formulation strategies.

-

Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 20 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions. The appropriate surfactant and its optimal concentration would need to be determined for your specific experimental system to avoid any interference with the assay.

-

pH Adjustment: If this compound has ionizable groups, adjusting the pH of the aqueous buffer may improve its solubility. The direction of the pH shift would depend on whether the compound is acidic or basic.[3]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C14H20N2O | [1] |

| Molecular Weight | 232.32 g/mol | [1] |

| Solubility in DMSO | 10 mM | [1] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

-

Weigh the Compound: Accurately weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM solution, you would need 2.32 mg of the compound.

-

Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

-

Dissolve: Vortex the solution for 1-2 minutes until the compound is fully dissolved. If necessary, you can gently warm the solution to 37°C or sonicate for 5-10 minutes to aid dissolution.

-

Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium

-

Thaw Stock Solution: Thaw a vial of the 10 mM this compound stock solution at room temperature.

-

Prepare Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate dilution by adding 10 µL of the 10 mM stock solution to 90 µL of DMSO.

-

Prepare Final Working Solution: Add 10 µL of the 1 mM intermediate stock solution to 990 µL of pre-warmed cell culture medium. This results in a final concentration of 10 µM with a final DMSO concentration of 1%.

-

Mix Thoroughly: Immediately after adding the DMSO stock, vortex the solution gently or pipette up and down to ensure the compound is evenly dispersed.

-

Use Immediately: It is recommended to use the final working solution immediately after preparation to minimize the risk of precipitation over time.

Visualizations

Caption: A flowchart illustrating the troubleshooting steps for this compound insolubility.

Caption: A recommended experimental workflow for preparing this compound working solutions.

References

Technical Support Center: Optimizing WAY-119918 Concentration for IC50 Determination

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WAY-119918. Our goal is to help you optimize the concentration of this potent and selective α1A-adrenoceptor antagonist for accurate IC50 determination in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a research chemical that acts as a potent and selective antagonist for the human α1A-adrenoceptor. The α1A-adrenoceptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gq/11 signaling pathway.

Q2: What are the key physicochemical properties of this compound that I should be aware of?

Understanding the physicochemical properties of this compound is crucial for accurate experimental design. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C14H20N2O | [1] |

| Molecular Weight | 232.32 g/mol | [1] |

| Solubility | 10 mM in DMSO | [1] |

| Storage of Stock Solution | Store at -20°C or -80°C for long-term stability. | General laboratory practice |

Q3: What is a typical starting concentration range for this compound in an IC50 determination experiment?

For a typical IC50 determination, a wide concentration range is recommended for the initial experiment to ensure the full dose-response curve is captured. A common starting point is a 10-point concentration gradient with 3-fold serial dilutions. Based on the potency of similar α1A-adrenoceptor antagonists, a suggested starting range for this compound is from 1 pM to 10 µM.

Q4: Which experimental models are suitable for determining the IC50 of this compound?

Cell lines endogenously expressing the human α1A-adrenoceptor or recombinant cell lines overexpressing the receptor are ideal models. Examples include HEK293 or CHO cells stably transfected with the human α1A-adrenoceptor.

Troubleshooting Guides

This section addresses common issues encountered during IC50 determination experiments with this compound.

Problem 1: High variability between replicate wells.

-

Possible Cause: Inconsistent cell seeding, pipetting errors, or uneven compound distribution.

-

Solution:

-

Ensure a homogenous cell suspension before seeding.

-

Use calibrated pipettes and proper pipetting techniques.

-

Gently mix the plate after adding the compound to ensure even distribution.

-

Problem 2: No or very weak inhibition observed.

-

Possible Cause:

-

Inactive compound: The this compound stock solution may have degraded.

-

Low receptor expression: The cell line may not express a sufficient number of α1A-adrenoceptors.

-

Incorrect agonist concentration: In functional assays, the agonist concentration may be too high, making it difficult for the antagonist to compete.

-

-

Solution:

-

Prepare a fresh stock solution of this compound.

-

Verify receptor expression using a positive control antagonist with a known affinity.

-